Tert-butyl (4aS,7aR)-6-oxo-2,3,4a,5,7,7a-hexahydrocyclopenta[b][1,4]oxazine-4-carboxylate
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Overview
Description
“Tert-butyl (4aS,7aR)-6-oxo-2,3,4a,5,7,7a-hexahydrocyclopenta[b][1,4]oxazine-4-carboxylate” is a chemical compound . It is stored in a dark place, sealed in dry, at 2-8°C .
Molecular Structure Analysis
The Inchi Code of this compound is1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-5-15-9-7-12-6-8(9)13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 310.1±35.0 °C and a predicted density of 1.082±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) . Its pKa is predicted to be -1.62±0.20 .Scientific Research Applications
Anionic Cascade Recyclization Reactions : This compound has been used in the study of anionic cascade recyclization reactions, leading to the formation of various new compounds like tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates. These reactions are significant for synthesizing new chemical entities (Ivanov, 2020).
Synthesis of Halo-Substituted Derivatives : The compound has been used in the synthesis of new halo-substituted derivatives, which are important in the development of novel compounds with potential applications in various fields (Ivanov et al., 2017).
Decarboxylation and Electrophilic Substitution : The reactivity of related compounds towards different electrophilic agents has been studied, leading to the synthesis of new functionalized and substituted 4-oxopyrazolo[5,1-c][1,2,4]triazines. This is essential for developing pharmaceuticals and agrochemicals (Ivanov et al., 2019).
Tert-Butylating Reagents : Development of new tert-butylating reagents like TriAT-tBu for the tert-butylation of alcohols and carboxylic acids has been reported, indicating the compound's role in creating versatile chemical reagents (Yamada et al., 2016).
Synthesis of Piperidine Derivatives : The compound has been utilized in the synthesis of piperidine derivatives, which are important in medicinal chemistry for developing new drug candidates (Harmsen et al., 2011).
Synthesis of Thiadiazolotriazin-4-ones : This compound has been used in synthesizing novel thiadiazolotriazin-4-ones with potential mosquito-larvicidal and antibacterial properties, highlighting its role in public health applications (Castelino et al., 2014).
Synthesis of Poly(1,4-phenylenevinylenes) : The compound has been used in the synthesis of organic and water-soluble poly(1,4-phenylenevinylenes) containing carboxyl groups. This is significant for materials science, especially in developing new polymers (Wagaman & Grubbs, 1997).
Safety and Hazards
properties
IUPAC Name |
tert-butyl (4aS,7aR)-6-oxo-2,3,4a,5,7,7a-hexahydrocyclopenta[b][1,4]oxazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-4-5-16-10-7-8(14)6-9(10)13/h9-10H,4-7H2,1-3H3/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPWEAGKPSLKJA-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H]2[C@@H]1CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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